molecular formula C24H29N7OS B10900619 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10900619
M. Wt: 463.6 g/mol
InChI Key: RNFUGXIWDYAQPO-CVKSISIWSA-N
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Description

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a sulfanyl group, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The allyl and toluidinomethyl groups are then introduced via substitution reactions. The final steps involve the addition of the sulfanyl group and the aceto-hydrazide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aceto-hydrazide moiety, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce different hydrazide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways. The compound’s structure suggests it could interact with biological targets in unique ways, offering therapeutic potential.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring and sulfanyl group could play crucial roles in binding to molecular targets, while the aceto-hydrazide moiety might be involved in redox reactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thiol, which also exhibit diverse biological activities.

    Hydrazide Derivatives: Compounds like isoniazid, which is used as an antibiotic, share the hydrazide moiety.

    Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiourea, which are known for their reactivity.

Uniqueness

What sets 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the allyl, toluidinomethyl, and dimethylamino groups, along with the triazole and hydrazide moieties, offers a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C24H29N7OS

Molecular Weight

463.6 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H29N7OS/c1-5-14-31-22(16-25-20-10-6-18(2)7-11-20)27-29-24(31)33-17-23(32)28-26-15-19-8-12-21(13-9-19)30(3)4/h5-13,15,25H,1,14,16-17H2,2-4H3,(H,28,32)/b26-15+

InChI Key

RNFUGXIWDYAQPO-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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